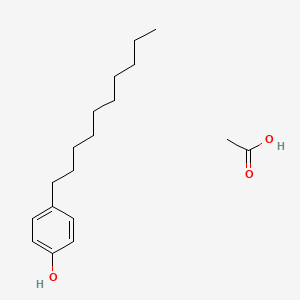
Acetic acid;4-decylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-decylphenol: is a compound that combines the properties of acetic acid and 4-decylphenol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in the chemical industry. 4-decylphenol, on the other hand, is a phenolic compound with a long alkyl chain, making it hydrophobic and useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Acetic Acid
Methanol Carbonylation: This is the most common industrial method for producing acetic acid.
Oxidation of Acetaldehyde: Acetaldehyde is oxidized in the presence of a metal catalyst to produce acetic acid.
-
4-Decylphenol
Alkylation of Phenol: Phenol is alkylated with decene in the presence of an acid catalyst to produce 4-decylphenol.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
-
Acetic Acid
-
4-Decylphenol
Electrophilic Aromatic Substitution: The phenolic group in 4-decylphenol makes it reactive towards electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation: 4-decylphenol can be oxidized to quinones.
Common Reagents and Conditions
Acetic Acid: Common reagents include alcohols for esterification and oxidizing agents like potassium permanganate for oxidation.
4-Decylphenol: Common reagents include nitric acid for nitration and sulfuric acid for sulfonation.
Major Products Formed
Acetic Acid: Esters (e.g., ethyl acetate), carbon dioxide, and water.
4-Decylphenol: Substituted phenols and quinones.
Wissenschaftliche Forschungsanwendungen
Acetic Acid
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Used in the preparation of biological samples and as a preservative.
Medicine: Used in the production of pharmaceuticals and as an antiseptic.
Industry: Used in the production of vinyl acetate monomer, acetic anhydride, and various acetate esters.
4-Decylphenol
Wirkmechanismus
Acetic Acid
Antimicrobial Action: Acetic acid disrupts the cell membrane of microorganisms, leading to cell death.
Metabolic Pathways: Acetic acid is metabolized to acetyl-CoA, which enters the citric acid cycle for energy production.
4-Decylphenol
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic Acid: Formic acid, propionic acid, and butyric acid.
4-Decylphenol: Other alkylphenols such as 4-nonylphenol and 4-octylphenol.
Uniqueness
Eigenschaften
CAS-Nummer |
849668-84-4 |
|---|---|
Molekularformel |
C18H30O3 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
acetic acid;4-decylphenol |
InChI |
InChI=1S/C16H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15;1-2(3)4/h11-14,17H,2-10H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
FXRVBJLXDVDTNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC=C(C=C1)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline](/img/structure/B14182418.png)
![3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane](/img/structure/B14182426.png)
![Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane](/img/structure/B14182438.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14182439.png)

![[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol](/img/structure/B14182448.png)
![10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14182452.png)


![4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide](/img/structure/B14182473.png)


![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)
